molecular formula C17H16FN5O3S B2922819 6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034371-59-8

6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2922819
M. Wt: 389.41
InChI Key: KCSWKUOZBLBQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16FN5O3S and its molecular weight is 389.41. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has revealed that compounds structurally related to 6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial activity. For instance, a study by Taguchi et al. (1992) synthesized a series of 8-substituted-9,1-(epoxymethano)-7-fluoro-5-oxo-5H- thiazolo[3,2-a]quinoline-4-carboxylic acids and found them potent against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992). Similarly, Kidwai et al. (1998) reported the synthesis of novel 6-fluoro-7-(5-alkyl-1,3,4-thiadiazol/oxadiazol-2-ylsulfanyl)-4-quinolone-3-carboxylic acids, demonstrating promising antibacterial activity (Kidwai et al., 1998).

Anti-Inflammatory and Immunomodulatory Effects

Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines and evaluated their effects on TNF-α production and T cell proliferation, identifying compounds with dual inhibitory activities. These compounds also showed an anti-inflammatory effect in rats with adjuvant arthritis (Tobe et al., 2003).

Anticancer Activity

A study by Gürsoy and Karalı (2003) synthesized new compounds from 6-methyl/fluoro-3-phenyl-4(1H, 3H)-quinazolinone-2-thiones and evaluated their cytotoxicity against a panel of 60 human tumor cell lines. Some compounds showed significant activity against renal cancer cell lines (Gürsoy & Karalı, 2003).

Synthesis from Carbon Dioxide

Patil et al. (2009) developed a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This method emphasizes environmentally friendly synthesis approaches (Patil et al., 2009).

properties

IUPAC Name

6-fluoro-3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S/c1-9-14(27-21-20-9)16(25)22-6-4-11(5-7-22)23-15(24)12-8-10(18)2-3-13(12)19-17(23)26/h2-3,8,11H,4-7H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSWKUOZBLBQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.